molecular formula C18H23FN2O B8604258 2-Fluoro-4-(5-octylpyrimidin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one CAS No. 106808-99-5

2-Fluoro-4-(5-octylpyrimidin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one

Cat. No. B8604258
Key on ui cas rn: 106808-99-5
M. Wt: 302.4 g/mol
InChI Key: UTTCDWXKFAHGJA-UHFFFAOYSA-N
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Patent
US04765924

Procedure details

This 2-(p-methoxy-m-fluorophenyl)-5-octylpyrimidine (50 g) was heated for substitution together with glacial acetic acid (500 ml) and hydrobromic acid (47%) (170 g) for 72 hours, followed by distilling off acetic acid and hydrobromic acid under reduced pressure, adding aqueous NaOH and toluene, extracting the objective substance into the toluene layer and then distilling off toluene to obtain 2-(p-hydroxy-m-fluorophenyl)-5-octylpyrimidine ((i); Y=F, m=8) (48.5 g). This product was used in the next stage without its purification.
Name
2-(p-methoxy-m-fluorophenyl)-5-octylpyrimidine
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:11][N:10]=2)=[CH:5][C:4]=1[F:23].Br>C(O)(=O)C>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:11][N:10]=2)=[CH:5][C:4]=1[F:23]

Inputs

Step One
Name
2-(p-methoxy-m-fluorophenyl)-5-octylpyrimidine
Quantity
50 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)C1=NC=C(C=N1)CCCCCCCC)F
Name
Quantity
170 g
Type
reactant
Smiles
Br
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
by distilling off acetic acid and hydrobromic acid under reduced pressure
ADDITION
Type
ADDITION
Details
adding aqueous NaOH and toluene
EXTRACTION
Type
EXTRACTION
Details
extracting the objective substance into the toluene layer
DISTILLATION
Type
DISTILLATION
Details
distilling off toluene

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C1=NC=C(C=N1)CCCCCCCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 48.5 g
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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